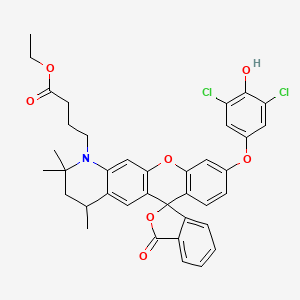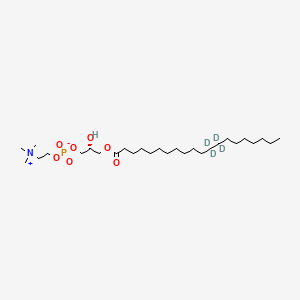
Pentacosanoic acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacosanoic acid-d3, also known as pentacosanoic acid, is a 25-carbon long-chain saturated fatty acid with the chemical formula C25H47D3O2. It is a deuterated form of pentacosanoic acid, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentacosanoic acid-d3 can be synthesized through the deuteration of pentacosanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of pentacosanoic acid in the presence of deuterium gas. The reaction is typically carried out under high pressure and temperature conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. The starting material, pentacosanoic acid, is subjected to catalytic hydrogenation using deuterium gas in specialized reactors. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Pentacosanoic acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Wissenschaftliche Forschungsanwendungen
Pentacosanoic acid-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in lipidomics studies.
Industry: Used in the development of deuterated drugs and as a tracer in environmental studies.
Wirkmechanismus
The mechanism of action of pentacosanoic acid-d3 involves its incorporation into biological systems where it mimics the behavior of natural fatty acids. The deuterium atoms provide a stable isotopic label that can be tracked using analytical techniques. This allows researchers to study the metabolism, distribution, and effects of fatty acids in various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacosanoic acid: The non-deuterated form of pentacosanoic acid.
Hexacosanoic acid: A 26-carbon long-chain saturated fatty acid.
Tetracosanoic acid: A 24-carbon long-chain saturated fatty acid.
Uniqueness
Pentacosanoic acid-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it a valuable tool in research applications where isotopic labeling is required.
Eigenschaften
Molekularformel |
C25H50O2 |
|---|---|
Molekulargewicht |
385.7 g/mol |
IUPAC-Name |
25,25,25-trideuteriopentacosanoic acid |
InChI |
InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27)/i1D3 |
InChI-Schlüssel |
MWMPEAHGUXCSMY-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)



![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)


![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)




